beta-Narcotine
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Overview
Description
(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a member of isoquinolines.
Scientific Research Applications
Chemical Transformation and Structural Analysis
Research has explored the transformation of hydrastine into berberine, focusing on the molecular structure of narcotine, which includes beta-narcotine. This study discusses the asymmetrical quaternization in narcotine's molecular structure, highlighting the chemical properties and potential for chemical transformations (Mirza & Robinson, 1950).
Synthesis and Structural Confirmation
Another study focuses on the synthesis of this compound, discussing its convenient synthesis through the direct condensation of cotarnine and iodomeconine. This research confirms the stereochemistry of this compound and provides insights into its potential applications in chemical synthesis (Dong-Ung Lee, 2002).
Pharmacological Properties and Applications
This compound has been studied for its antitussive activity, showing that its derivatives, particularly the beta-isomer, have significant effects. This research highlights its potential therapeutic applications and compares its efficacy to other antitussive agents (Ôta, Endo, & Hirasawa, 1964).
Absolute Configuration and Stereochemistry
Research on the stereochemistry of narcotine, including this compound, has led to the establishment of its absolute configuration. This study provides detailed insights into the molecular structure of this compound, contributing to a better understanding of its chemical properties (Ohta, Tani, Morozumi, & Kodaira, 1964).
Properties
CAS No. |
3860-46-6 |
---|---|
Molecular Formula |
C22H23NO7 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m1/s1 |
InChI Key |
AKNNEGZIBPJZJG-QZTJIDSGSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
3860-46-6 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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